(5-Methoxy-1-methylbenzimidazol-2-yl)methanol;hydrobromide
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Overview
Description
(5-Methoxy-1-methylbenzimidazol-2-yl)methanol;hydrobromide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This particular compound features a methoxy group at the 5-position and a methyl group at the 1-position of the benzimidazole ring, with a methanol group attached to the 2-position. The hydrobromide salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-methylbenzimidazol-2-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with methoxyacetic acid under acidic conditions.
Methylation: The resulting benzimidazole is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Methanol Group: The 2-position is functionalized by reacting the intermediate with formaldehyde and a reducing agent like sodium borohydride.
Formation of the Hydrobromide Salt: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: (5-Methoxy-1-methylbenzimidazol-2-yl)carboxylic acid.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methoxy-1-methylbenzimidazol-2-yl)methanol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and certain cancers.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Methoxy-1-methylbenzimidazol-2-yl)methanol;hydrobromide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxybenzimidazole): Lacks the methyl and methanol groups, resulting in different chemical properties and biological activities.
(1-Methylbenzimidazole): Lacks the methoxy and methanol groups, leading to different reactivity and applications.
(2-Methylbenzimidazole): Has a methyl group at the 2-position instead of the methanol group, affecting its chemical behavior and uses.
Uniqueness
(5-Methoxy-1-methylbenzimidazol-2-yl)methanol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5-methoxy-1-methylbenzimidazol-2-yl)methanol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.BrH/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13;/h3-5,13H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZQLJAKIFDGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CO.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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